

structural isomers and stereoisomers of 4-hydroxy-3-methyl-2-butanone

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Compound of Interest

Compound Name: 4-Hydroxy-3-methyl-2-butanone

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An In-depth Technical Guide to the Structural and Stereoisomers of **4-hydroxy-3-methyl-2-butanone**

Introduction

4-hydroxy-3-methyl-2-butanone, a beta-hydroxy ketone with the molecular formula $C_5H_{10}O_2$, serves as a valuable chiral building block in organic synthesis and is noted for its presence in various natural products.^{[1][2]} Its structure contains both a ketone and a hydroxyl functional group, lending it a range of chemical reactivity. Understanding the isomerism of this molecule is critical for researchers in drug development and chemical synthesis, as different isomers can exhibit distinct physicochemical properties and biological activities.

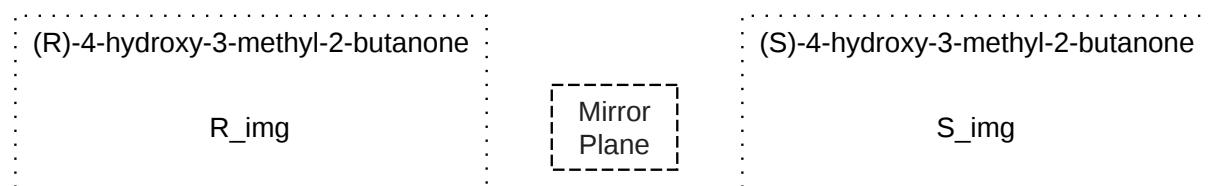
This guide provides a comprehensive overview of the stereoisomers and key structural isomers of **4-hydroxy-3-methyl-2-butanone**. It includes a summary of their quantitative properties, detailed experimental protocols for their synthesis and analysis, and visualizations of their structures and related experimental workflows.

Stereoisomers of 4-hydroxy-3-methyl-2-butanone

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. **4-hydroxy-3-methyl-2-butanone** possesses one chiral center at the C3 position (the carbon atom bonded to the methyl group, hydroxymethyl group, and carbonyl group). This chirality gives rise to a

pair of enantiomers: **(R)-4-hydroxy-3-methyl-2-butanone** and **(S)-4-hydroxy-3-methyl-2-butanone**.

Enantiomers are non-superimposable mirror images of each other and can have markedly different biological effects. For example, while one enantiomer of a drug may be therapeutic, the other could be inactive or even harmful.



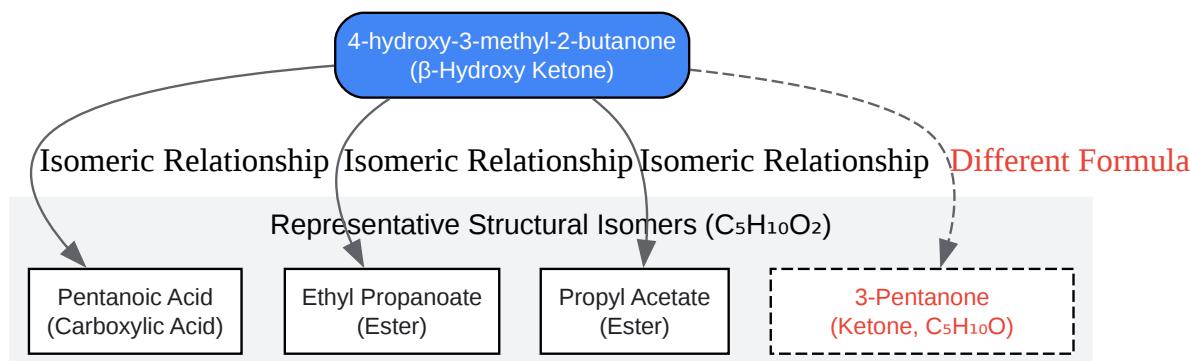
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Caption: Enantiomers of **4-hydroxy-3-methyl-2-butanone**.

While specific biological activities for the individual enantiomers of **4-hydroxy-3-methyl-2-butanone** are not extensively documented in the provided search results, the stereochemistry of similar beta-hydroxy ketones is known to be crucial for their sensory properties (odor) and biological functions. For instance, the (R) and (S) isomers of the related 3-hydroxy-4-phenyl-2-butanone exhibit distinct fruity, green, and floral aromas.

Structural Isomers of **4-hydroxy-3-methyl-2-butanone**

Structural (or constitutional) isomers share the same molecular formula ($C_5H_{10}O_2$) but have different atomic connectivity.^[3] This leads to a wide variety of molecules with different functional groups and physical properties.^{[3][4]} Key structural isomer classes for $C_5H_{10}O_2$ include carboxylic acids, esters, and other ketones.^{[5][6]}



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Caption: Key structural isomer classes of C₅H₁₀O₂.

Data Presentation: Physicochemical Properties

The quantitative physicochemical properties of **4-hydroxy-3-methyl-2-butanone** and several of its key structural isomers are summarized below for comparison. These properties are critical for applications in drug formulation, solvent selection, and chemical engineering.

Property	4-hydroxy-3-methyl-2-butanone	Pentanoic Acid	Ethyl Propanoate	Propyl Acetate	3-Pentanone (C ₅ H ₁₀ O)
Molecular Formula	C ₅ H ₁₀ O ₂	C ₅ H ₁₀ O			
Molar Mass (g/mol)	102.13	102.13[7]	102.13[8]	102.13[9]	86.13[10]
Boiling Point (°C)	185 - 189.8[3] [4]	185.4 - 186.1[7][11]	99[8]	101.5 - 102[12][13]	101.5[10][14]
Melting Point (°C)	-	-34.5[7]	-73[8]	-95[9][15]	-42[10]
Density (g/mL @ 25°C)	0.993 (@ 25°C)[4]	0.939 (@ 20°C)[7]	0.888[8]	0.888	0.813[10][14]
Flash Point (°C)	81.7[4]	86 - 88.9[7] [11]	12.2[8]	14.4[15]	12.8[14]
Water Solubility	Soluble[4]	24 g/L[11]	19-25 g/L[8] [16]	Slightly miscible[15]	50 g/L[10]
logP (o/w)	-0.44 (est.)[4]	1.4[11]	1.21[17]	1.4	0.82 - 1.19[18][19]

Experimental Protocols

Synthesis of 4-hydroxy-3-methyl-2-butanone (Racemic)

The synthesis of racemic β -hydroxy ketones is often achieved via an aldol addition or condensation reaction.[20] For 4-hydroxy-2-butanone, a common industrial method involves the aldol condensation of acetone and formaldehyde.[21][22] This can be performed non-catalytically in a supercritical state or through liquid-phase catalysis.[21][23]

Protocol: Aldol Condensation (Conceptual)

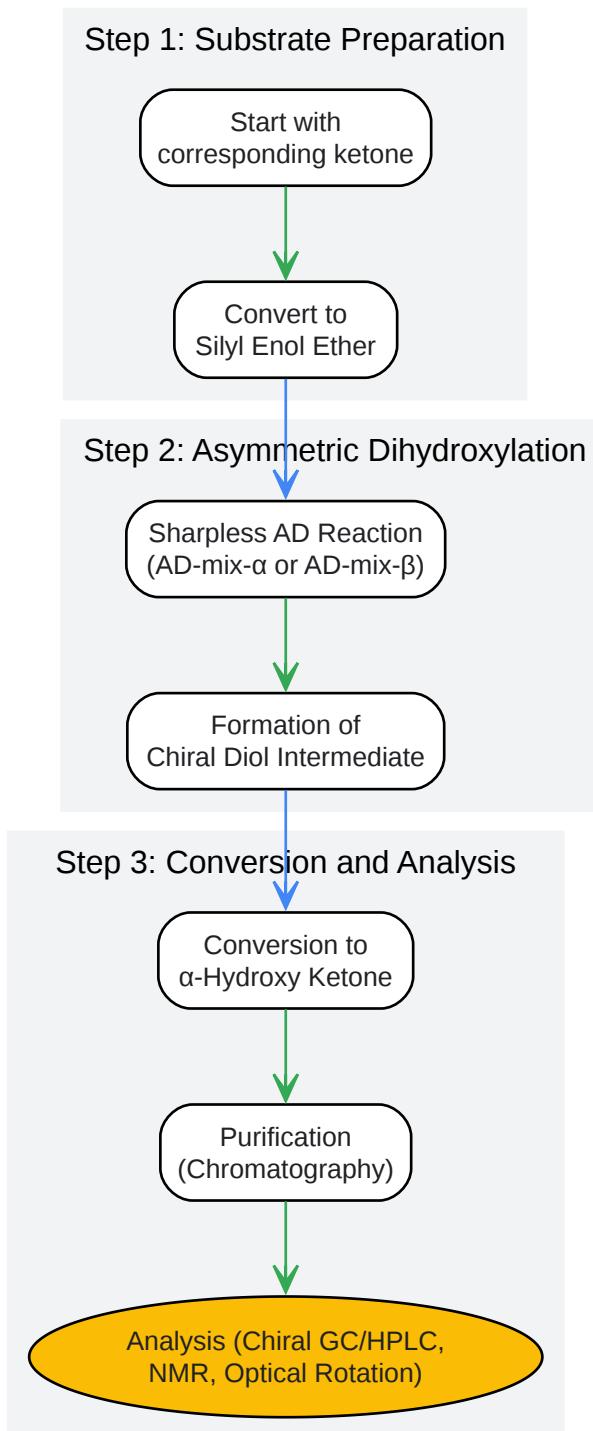
- Reactants: Acetone and formaldehyde are used as the primary reactants.

- Catalyst: The reaction can be catalyzed by a base (e.g., in liquid phase) or proceed without a catalyst under supercritical conditions.[21]
- Reaction: The enolate of acetone acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.
- Workup: The reaction mixture is neutralized, and the product is isolated and purified, typically through distillation.

Enantioselective Synthesis: Sharpless Asymmetric Dihydroxylation

Achieving high enantioselectivity in the synthesis of chiral β -hydroxy ketones is crucial for pharmaceutical applications. The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for producing chiral diols from alkenes, which can then be converted to the desired hydroxy ketone.[24] The synthesis of a chiral α -hydroxy ketone can be achieved via the Sharpless AD of a corresponding silyl enol ether.[25]

Experimental Workflow: Enantioselective Synthesis

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Caption: Workflow for enantioselective synthesis of α -hydroxy ketones.

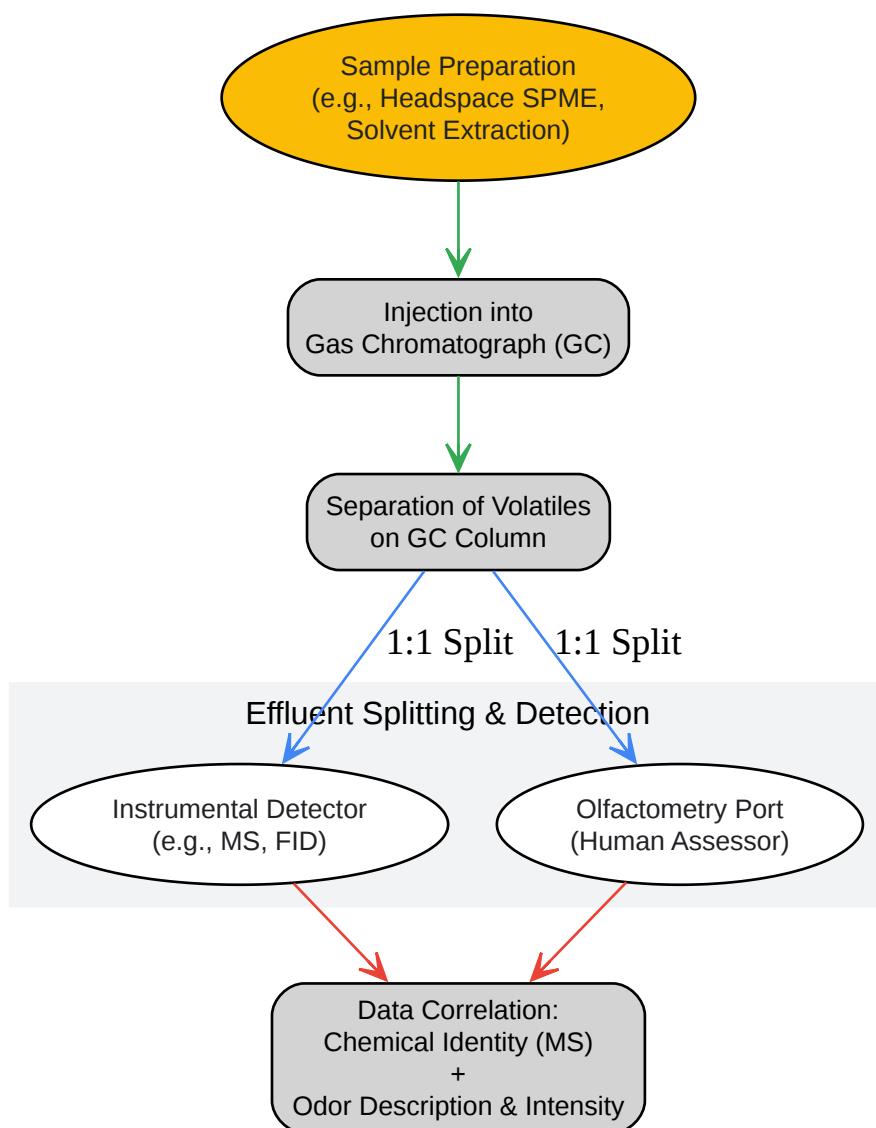
Protocol Details (Sharpless AD):

- **Reagents:** The reaction uses a catalytic amount of osmium tetroxide (OsO_4) and a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD).[24] These are commercially available as "AD-mix- α " (using $(\text{DHQ})_2\text{PHAL}$) and "AD-mix- β " (using $(\text{DHQD})_2\text{PHAL}$).[24] A stoichiometric reoxidant like potassium ferricyanide is used to regenerate the osmium catalyst.[24]
- **Procedure:** The silyl enol ether is subjected to the AD-mix in a suitable solvent system (e.g., t-butanol/water).
- **Enantioselectivity:** The choice between AD-mix- α and AD-mix- β determines which face of the double bond is hydroxylated, leading to the preferential formation of one enantiomer of the diol product.[24]
- **Conversion:** The resulting chiral diol is then converted to the final β -hydroxy ketone through appropriate chemical steps.

Characterization and Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

For volatile compounds used in flavors and fragrances, sensory perception is as important as chemical purity. Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that combines GC separation with human sensory detection.[26][27] An assessor sniffs the column effluent at an "odor port" to identify which compounds are responsible for the aroma of a sample.[28]

Experimental Workflow: GC-O Analysis



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Caption: Experimental workflow for GC-Olfactometry (GC-O).

Protocol Details (GC-O):

- Sample Preparation: Volatiles are isolated from the sample matrix using techniques like headspace solid-phase microextraction (HS-SPME) or solvent extraction.[29]
- GC Separation: The extract is injected into a GC, where compounds are separated based on their volatility and interaction with the column's stationary phase.

- **Effluent Splitting:** At the end of the column, the effluent is split, with a portion going to a standard detector (like a mass spectrometer for identification) and the other portion going to a heated sniffing port.[27]
- **Olfactometry:** A trained assessor sniffs the port and records the retention time, intensity, and description of any perceived odors.
- **Data Analysis:** The olfactogram (odor data) is correlated with the chromatogram (instrumental data) to identify the specific compounds responsible for the aroma.

Biological Significance and Signaling Pathways

While specific signaling pathways involving **4-hydroxy-3-methyl-2-butanone** are not detailed in the provided search results, its structural motifs are relevant in biological contexts. As a beta-hydroxy ketone, it is a product of aldol reactions, a fundamental carbon-carbon bond-forming reaction in both organic chemistry and biochemistry (e.g., in glycolysis and gluconeogenesis). [30]

Furthermore, related compounds have shown notable biological activity. For instance, the natural product PI-091, a platelet aggregation inhibitor, contains a similar structural core.[31] The asymmetric synthesis of (R)-1,3-butanediol, a pharmaceutical intermediate, utilizes 4-hydroxy-2-butanone as a substrate for biocatalytic reduction, highlighting the importance of such molecules in enzymatic pathways.[32] The stereochemistry of these molecules is often paramount; in one study, only one of four stereoisomers of 3-Br-acivicin showed significant inhibitory activity against the PfGAPDH enzyme. This underscores the necessity of enantiomerically pure compounds in drug development.

No specific signaling pathway diagrams can be generated from the available data. Further research would be required to elucidate the precise molecular targets and mechanisms of action for **4-hydroxy-3-methyl-2-butanone** and its isomers.

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